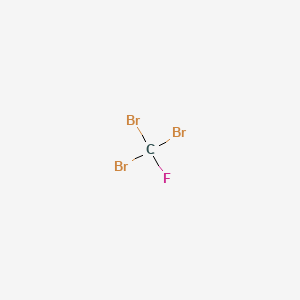

Tribromofluoromethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tribromo(fluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr3F/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZAEIHJPNTART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059859 | |

| Record name | Tribromofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Fluorotribromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

353-54-8 | |

| Record name | Tribromofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, tribromofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, tribromofluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribromofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromofluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tribromofluoromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromofluoromethane, also known as Halon 1103 or R-11B3, is a fully halogenated halomethane with the chemical formula CBr₃F.[1] This colorless to light yellow liquid has garnered interest in synthetic chemistry as a reagent for the introduction of fluorine into organic molecules.[2][3] Historically, it has also been considered for use in fire extinguishers.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its safety profile.

Physical Properties

This compound is a dense, non-flammable liquid with a characteristic boiling point. A compilation of its key physical properties is presented in the table below, offering a quantitative summary for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | CBr₃F | [5][6][7] |

| Molecular Weight | 270.72 g/mol | [1][5][6] |

| Appearance | Clear, colorless to yellow liquid | [1][2][4] |

| Density | 2.765 g/mL at 25 °C | [1][4] |

| 2.77 g/mL | [2] | |

| 2.7648 g/cm³ at 20 °C | ||

| Melting Point | -73 °C | [1][2] |

| -73.6 °C | [4] | |

| Boiling Point | 108 °C | [1][2] |

| 106-107 °C | [4] | |

| Refractive Index | 1.525 at 20 °C | [4] |

| 1.53 at 20 °C | [2] | |

| 1.5216 at 20 °C | [1] | |

| Water Solubility | 399.8 mg/L at 25 °C | |

| Vapor Pressure | 37.1 mmHg at 25 °C | |

| Viscosity | 2.09 mPa·s at 0 °C | [1] |

| Surface Tension | 31.68 mN/m at 20 °C | [1] |

Chemical Properties and Reactivity

This compound exhibits a range of chemical behaviors, primarily centered around the reactivity of the carbon-bromine bonds. It is stable under normal conditions but can undergo thermal decomposition and participate in several important synthetic transformations.

Thermal Decomposition (Pyrolysis):

At elevated temperatures, this compound undergoes pyrolysis to primarily yield hexafluorobenzene, with bromopentafluorobenzene (B106962) as a secondary product.[1] This reaction highlights the ability of this molecule to serve as a source of difluorocarbene intermediates under thermal stress.

Generation of Dibromofluoromethyllithium:

One of the most significant applications of this compound in organic synthesis is its use as a precursor to dibromofluoromethyllithium (CBr₂FLi). This organometallic reagent is generated by treating this compound with a strong base, such as butyllithium, at very low temperatures. The resulting dibromofluoromethyllithium is a versatile nucleophile that can react with various electrophiles, most notably aldehydes and ketones, to produce fluorinated alcohols.[3] This two-step process provides a valuable method for the stereoselective synthesis of fluoro-olefins and other complex fluorinated molecules.

Substitution Reactions:

The bromine atoms in this compound can be displaced by reactive metals like lithium and zinc through the formation of organometallic intermediates.[1] These intermediates can then be used in subsequent reactions, such as additions to carbonyl compounds.[1]

Formation of Phosphorus Ylides:

This compound can also react to form phosphorus ylides. These reagents are useful in Wittig-type reactions for the synthesis of bromofluoro-substituted terminal alkenes.[1]

Cyclization Reactions:

In reactions with hydrazones, this compound can undergo a cyclization process, leading to the formation of 4-fluoro pyrazoles through the loss of bromine.[1]

Experimental Protocols

1. Synthesis of this compound

This compound can be synthesized by the halogen exchange reaction of carbon tetrabromide with antimony(III) fluoride (B91410), using elemental bromine as a catalyst.

-

Materials:

-

Carbon tetrabromide (CBr₄)

-

Antimony(III) fluoride (SbF₃)

-

Elemental bromine (Br₂)

-

-

Procedure:

-

In a reaction vessel equipped with a distillation apparatus, combine carbon tetrabromide, antimony(III) fluoride, and a catalytic amount of elemental bromine.

-

Heat the mixture to a temperature of 120-130 °C.

-

Maintain the reaction at this temperature for approximately 1 hour.

-

During the reaction, this compound will distill from the reaction mixture.

-

Collect the distillate, which is crude this compound.

-

The crude product can be purified by fractional distillation.

-

2. Generation of Dibromofluoromethyllithium and Reaction with an Aldehyde

This protocol describes the in-situ generation of dibromofluoromethyllithium and its subsequent reaction with a carbonyl compound to form a fluorinated alcohol.

-

Materials:

-

This compound (CBr₃F)

-

n-Butyllithium (BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether (Et₂O)

-

An aldehyde or ketone (e.g., benzaldehyde)

-

An appropriate quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solvent mixture of THF and Et₂O (typically in a 2:1 ratio).

-

Cool the solvent mixture to -130 °C using a suitable cooling bath (e.g., a liquid nitrogen/pentane slush bath).

-

To the cooled solvent, add the aldehyde or ketone substrate.

-

Slowly add a solution of n-butyllithium to the reaction mixture while maintaining the temperature at -130 °C.

-

Subsequently, add this compound dropwise to the reaction mixture.

-

Allow the reaction to stir at -130 °C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Perform an aqueous workup, typically by extracting the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude fluorinated alcohol can then be purified by column chromatography.

-

Safety and Hazards

This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[4][5] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety goggles, should be worn. Upon combustion or thermal decomposition, it can produce hazardous substances such as carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride. Due to its bromine content, this compound has a high ozone depletion potential, and its use is restricted under international agreements like the Montreal Protocol.[4]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its chemical reactivity, particularly as a precursor to dibromofluoromethyllithium, provides a powerful tool for the synthesis of complex fluorinated molecules. While its use is limited by environmental concerns, a thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective application in chemical research and development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. DE19654718A1 - Process for the preparation of tetrafluoromethane - Google Patents [patents.google.com]

- 7. crossworks.holycross.edu [crossworks.holycross.edu]

An In-depth Technical Guide to Tribromofluoromethane (CAS 353-54-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromofluoromethane, with the Chemical Abstracts Service (CAS) number 353-54-8, is a halogenated methane (B114726) derivative of significant interest in synthetic chemistry.[1][2][3] Also known by synonyms such as Fluorotribromomethane and Halon 1103, this compound serves as a valuable reagent and building block in various chemical transformations.[1][2] Its unique combination of a fluorine atom and three bromine atoms on a single carbon center imparts distinct reactivity, making it a useful tool for the introduction of fluorine and bromine into organic molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, key applications, and safety considerations of this compound, with a focus on its utility for researchers in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 353-54-8 | [1][4] |

| Molecular Formula | CBr₃F | [1][4] |

| Molecular Weight | 270.72 g/mol | [1][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Melting Point | -73 °C | [1][2] |

| Boiling Point | 106-108 °C | [1][2] |

| Density | 2.765 - 2.77 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.5216 - 1.53 | [1][2] |

| Purity (typical) | ≥ 98% (GC) | [1] |

| Synonyms | Fluorotribromomethane, Halon 1103, R 11B3, FC-11B3 | [1][2] |

| InChI | InChI=1S/CBr3F/c2-1(3,4)5 | [2] |

| InChIKey | IHZAEIHJPNTART-UHFFFAOYSA-N | [2] |

| SMILES | FC(Br)(Br)Br | [2] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. Key spectral data are summarized in Table 2.

| Spectroscopic Data | Key Features and Observations |

| ¹³C NMR | A single resonance is expected due to the presence of only one carbon atom. The chemical shift will be influenced by the attached fluorine and bromine atoms. |

| ¹⁹F NMR | A single resonance is expected, providing a clear indication of the fluorine environment. |

| Infrared (IR) Spectroscopy | The spectrum will be characterized by strong C-Br and C-F stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of three bromine atoms. Fragmentation will involve the loss of bromine and fluorine atoms. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a halogen exchange reaction, a classic example being the Swarts reaction. This method involves the treatment of a polyhalogenated methane, such as carbon tetrabromide, with a metal fluoride (B91410).

General Experimental Protocol: Swarts Reaction

Reaction: CBr₄ + SbF₃ (with Br₂ catalyst) → CBr₃F + CBr₂F₂ + ...

Procedure Outline:

-

A reaction vessel is charged with carbon tetrabromide and antimony(III) fluoride.

-

A catalytic amount of elemental bromine is added to the mixture.

-

The reaction mixture is heated. The temperature is carefully controlled to favor the formation of the desired product, this compound.

-

The product is typically distilled directly from the reaction mixture as it is formed.

-

The collected distillate may contain a mixture of bromofluoromethanes and requires purification, usually by fractional distillation, to isolate pure this compound.

It is crucial to note that this reaction can produce a mixture of products, and the reaction conditions must be carefully optimized to maximize the yield of this compound.

Applications in Research and Development

This compound's unique chemical structure makes it a valuable reagent in several areas of chemical research and development.

Reagent in Organic Synthesis

A significant application of this compound is as a precursor for the in-situ generation of dibromofluoromethyllithium (LiCFBr₂). This organolithium reagent is a valuable tool for the introduction of the -CFBr₂ group into organic molecules, which can then be further transformed into other fluorine-containing functionalities.

The following protocol describes the generation of dibromofluoromethyllithium from this compound and its subsequent reaction with an aldehyde or ketone.

Materials:

-

This compound (CBr₃F)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Aldehyde or ketone

-

Apparatus for reactions at low temperatures (e.g., cryostat or dry ice/acetone bath)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

A solution of this compound and the desired aldehyde or ketone in a mixture of anhydrous THF and Et₂O (typically 2:1) is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to a very low temperature, typically -130 °C, using a suitable cooling bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution while maintaining the low temperature.

-

The reaction is stirred at this temperature for a specified period to allow for the formation of the dibromofluoromethyllithium and its subsequent addition to the carbonyl compound.

-

The reaction is quenched at low temperature by the addition of a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

-

The mixture is allowed to warm to room temperature, and the product is extracted with an appropriate organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude fluorinated alcohol product.

-

The crude product is then purified by a suitable method, such as column chromatography.

This protocol provides a pathway to valuable fluorinated alcohols, which can serve as intermediates in the synthesis of more complex molecules, including potential drug candidates.

Fire Suppressant

Historically, halogenated hydrocarbons, often referred to as Halons, have been used as effective fire-extinguishing agents. This compound (Halon 1103) has been investigated for its fire suppression capabilities. The mechanism of fire suppression by halogenated compounds involves the interruption of the combustion chain reaction. The bromine atoms, in particular, are very efficient at scavenging the free radicals (such as H• and OH•) that propagate the fire.

Potential in Pharmaceutical and Agrochemical Synthesis

The incorporation of fluorine and bromine atoms into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance the biological activity, metabolic stability, and pharmacokinetic properties of compounds. While direct examples of commercial drugs or pesticides synthesized from this compound are not prominently documented, its utility in generating fluorinated building blocks, as demonstrated by the dibromofluoromethyllithium chemistry, highlights its potential in these fields. The antifungal activity of various brominated compounds has been reported, suggesting a potential area of application for derivatives of this compound.[1][3][6]

Reaction Mechanisms and Workflows

Generation and Reaction of Dibromofluoromethyllithium

The workflow for the generation of dibromofluoromethyllithium and its subsequent reaction with a carbonyl compound is depicted below.

Caption: Experimental workflow for the synthesis of fluorinated alcohols.

The reaction mechanism involves a lithium-halogen exchange followed by nucleophilic addition.

Caption: Mechanism of dibromofluoromethyllithium addition to a carbonyl.

Pyrolysis to Hexafluorobenzene

The pyrolysis of this compound at high temperatures (around 540-640 °C) leads to the formation of hexafluorobenzene. The proposed mechanism involves the formation of difluorocarbene (:CF₂) as a key intermediate.

Caption: Proposed pathway for the pyrolysis of this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[6]

-

Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Handling: Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[6] Avoid breathing vapors or mist.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is incompatible with strong oxidizing agents.[6]

-

Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous waste.[7]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound (CAS 353-54-8) is a versatile chemical reagent with established applications in organic synthesis and potential utility in the development of new materials, pharmaceuticals, and agrochemicals. Its ability to serve as a precursor to dibromofluoromethyllithium provides a valuable route for the synthesis of complex fluorinated molecules. While its use as a fire suppressant has historical context, its synthetic applications remain highly relevant to the modern researcher. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding of this compound to aid researchers and scientists in its effective and safe utilization in their work.

References

- 1. Preparation of Fluoro- and Bromofluoroaryl Compounds by Copyrolysis of Bromofluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. byjus.com [byjus.com]

Spectroscopic Analysis of Tribromofluoromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for tribromofluoromethane (CBr₃F), a compound of interest in various chemical research and development sectors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application.

Spectroscopic Data Summary

The empirical formula of this compound is CBr₃F, and its molecular weight is approximately 270.72 g/mol .[1][2] The following tables summarize the available quantitative spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Parameter | Value | Source |

| Chemical Shift (δ) | 77.16 ppm (Referenced to CDCl₃) | [1] |

| Multiplicity | Quartet (due to ¹JC-F coupling) | |

| Coupling Constant (¹JC-F) | ~300-350 Hz (Estimated) |

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

| Parameter | Value | Source |

| Chemical Shift (δ) | -70 to -80 ppm (Estimated, referenced to CFCl₃) | |

| Multiplicity | Singlet |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the carbon-fluorine and carbon-bromine stretching vibrations.

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity | Source |

| ~1070 | C-F Stretch | Strong | [3] |

| ~650 | C-Br Stretch | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a complex isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak is often observed, and the fragmentation pattern is dominated by the loss of bromine and fluorine atoms.

Table 4: Major Mass Spectral Peaks for this compound

| m/z | Relative Intensity | Assignment | Source |

| 272, 270, 268, 266 | Variable | [CBr₃F]⁺ (Molecular Ion Cluster) | [2] |

| 193, 191, 189 | High | [CBr₂F]⁺ | [1] |

| 112, 110 | Moderate | [CBrF]⁺ | |

| 69 | Low | [CF₃]⁺ (rearrangement) | |

| 31 | Moderate | [CF]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of volatile organohalogen compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹³C and ¹⁹F NMR spectra of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

A solution of this compound (approximately 50-100 mg for ¹³C NMR, 10-20 mg for ¹⁹F NMR) is prepared in a suitable deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a suitable internal standard (e.g., tetramethylsilane (B1202638) for ¹³C NMR, or an external reference for ¹⁹F NMR) may be added.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay: 2 seconds.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: -50 to -100 ppm (can be adjusted based on initial scans).

-

Number of Scans: 64 or more.

-

Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr) are clean and a background spectrum has been collected.

-

For the ATR method, place a single drop of neat this compound directly onto the crystal.

-

For the transmission method, place a drop of the liquid between two salt plates to create a thin film.[4]

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 ppm.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold at 150 °C for 2 minutes.

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 30-350.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for the analysis.

References

Tribromofluoromethane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Tribromofluoromethane, a halogenated methane (B114726) derivative. Also known as Halon 1103, it is recognized for its distinct physical and chemical properties.[1] This guide focuses on its fundamental molecular characteristics.

Molecular Formula and Structure

This compound consists of a central carbon atom bonded to three bromine atoms and one fluorine atom.[1] Its chemical formula is:

Quantitative Molecular Data

The key quantitative attributes of this compound are summarized in the table below for clear reference.

| Property | Value | Unit |

| Molecular Weight | 270.72 | g/mol |

| Exact Mass | 267.753 | Da |

| Density | 2.765 | g/cm³ (at 25 °C) |

| Boiling Point | 108 | °C |

| Melting Point | -73 | °C |

(Data sourced from multiple consistent references)[1][2][3][5][6]

Note on Advanced Requirements:

The user request specified the inclusion of experimental protocols, signaling pathways, and logical relationship diagrams. For a fundamental chemical compound like this compound, these concepts are not directly applicable.

-

Experimental Protocols: While protocols exist for the synthesis or analysis of this compound (e.g., its first synthesis in 1919 or preparation by reacting carbon tetrabromide with antimony trifluoride), there are no intrinsic "experimental protocols" for the molecule itself in the context of biological or drug development pathways unless it is used as a reagent.[2]

-

Signaling Pathways: this compound is a simple organic halide and is not known to be involved in biological signaling pathways in the way that complex biomolecules are. Therefore, no signaling pathway diagrams can be generated.

-

Logical Relationships: The core data for this compound—its formula and molecular weight—represent fundamental properties rather than a workflow or complex relationship that would necessitate a Graphviz diagram.

This guide provides the foundational chemical data essential for research and development activities involving this compound.

References

A Technical Guide to the Discovery and Synthesis of Tribromofluoromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromofluoromethane (CBr₃F), also known as Halon 1103, is a halogenated hydrocarbon with a history rooted in the early explorations of organofluorine chemistry. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, with a focus on the key synthetic methodologies. Detailed experimental protocols for the prominent synthesis routes are presented, alongside a comparative analysis of their quantitative data. This document aims to serve as a valuable resource for researchers in organic synthesis and drug development by providing a detailed understanding of the preparation of this versatile chemical building block.

Introduction

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound is a member of the halomethane family and has been a subject of academic and industrial interest. Its synthesis is a classic example of halogen exchange reactions, a cornerstone of organofluorine chemistry. This guide delves into the historical context of its discovery and the evolution of its synthesis.

Discovery and Historical Context

The first synthesis of this compound is credited to German chemist Hans Rathburg in 1919.[1] This early work was part of a broader effort in the late 19th and early 20th centuries to develop methods for the synthesis of fluorinated organic compounds. A pivotal figure in this field was Frédéric Swarts, who, beginning in the 1890s, developed the halogen exchange reaction, famously known as the Swarts reaction. This reaction typically involves the treatment of an organic halide with a metal fluoride (B91410), such as antimony trifluoride (SbF₃), to replace the halogen with fluorine. While Rathburg's initial synthesis predates the widespread application of Swarts' methods, a later and more thoroughly documented synthesis of this compound utilizes a variation of this fundamental reaction.

Core Synthetic Methodologies

The primary and most well-documented method for the synthesis of this compound is the halogen exchange reaction of carbon tetrabromide (CBr₄) using antimony(III) fluoride (SbF₃).

Halogen Exchange (Swarts Reaction Variant)

This method involves the reaction of carbon tetrabromide with antimony(III) fluoride, often in the presence of a bromine source which acts as a catalyst or helps to maintain the activity of the fluorinating agent.

Reaction Scheme:

CBr₄ + SbF₃ (in the presence of Br₂) → CBr₃F + SbF₂Br

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the Swarts reaction variant.

| Parameter | Value | Reference |

| Starting Materials | Carbon Tetrabromide, Antimony(III) Fluoride, Bromine | [2] |

| Reaction Temperature | 120-130 °C | [1] |

| Reaction Time | 1 hour | [1] |

| Reported Yield | 75% | [2] |

| Boiling Point | 108 °C | [1] |

| Density (25 °C) | 2.7650 g/cm³ | [1] |

Detailed Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the Swarts reaction variant.

Objective: To synthesize this compound via halogen exchange from carbon tetrabromide.

Materials:

-

Carbon tetrabromide (CBr₄)

-

Antimony(III) fluoride (SbF₃)

-

Elemental Bromine (Br₂)

-

Apparatus for distillation

Procedure:

-

In a reaction flask equipped with a distillation apparatus, combine carbon tetrabromide and antimony(III) fluoride.

-

Add a small amount of elemental bromine to the mixture.

-

Heat the reaction mixture to a temperature of 120-130 °C.

-

Maintain this temperature for 1 hour, during which the this compound product will distill off.

-

Collect the distillate, which is crude this compound.

Purification:

The collected crude product can be purified by fractional distillation to yield pure this compound.

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound, from its initial discovery to the refinement of the Swarts reaction-based methodology, provides a valuable case study in the development of organofluorine chemistry. The detailed protocols and data presented in this guide offer a practical resource for the laboratory preparation of this compound, enabling further research into its properties and applications in various scientific and industrial fields.

References

In-Depth Technical Guide to the Stability and Storage of Tribromofluoromethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tribromofluoromethane (CBr₃F), a compound of interest in various research and development applications. Understanding the stability profile of this halogenated methane (B114726) is critical for ensuring its integrity in experimental settings and for the safety of laboratory personnel.

Core Properties of this compound

This compound, also known as Halon 1103, is a colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value |

| Molecular Formula | CBr₃F |

| Molecular Weight | 270.72 g/mol |

| Appearance | Colorless to yellow liquid |

| Melting Point | -73 °C (-99 °F) |

| Boiling Point | 108 °C (226 °F) |

| Density | 2.765 g/cm³ at 25 °C |

| Refractive Index | 1.5216 at 20 °C |

| Solubility | Insoluble in water |

| Vapor Pressure | Data not readily available |

Stability Profile

This compound is generally considered stable under normal laboratory conditions. However, its stability can be compromised by exposure to high temperatures, certain chemicals, and high-energy light.

Thermal Stability

While specific quantitative data on the thermal decomposition of this compound is limited in publicly available literature, pyrolysis studies have shown that it decomposes at elevated temperatures. The pyrolysis of this compound can yield hexafluorobenzene, bromine, and smaller quantities of bromopentafluorobenzene.[1] For a related compound, bromoform (B151600) (tribromomethane), thermophysical property data is available from the National Institute of Standards and Technology (NIST), which can serve as a useful reference.[2] General procedures for determining the thermal decomposition of halogenated hydrocarbons involve heating the compound in a controlled environment and analyzing the degradation products.[3]

Hydrolytic Stability

Photolytic Stability

Exposure to ultraviolet (UV) or other high-energy light can induce the photodegradation of this compound.[5] The quantum yield for photodegradation, a measure of the efficiency of a photochemical process, is a key parameter in assessing photostability. While specific quantum yield data for this compound is not widely published, studies on other brominated compounds indicate that photodegradation often proceeds via the cleavage of the carbon-bromine bond.[6]

Incompatible Materials and Hazardous Decomposition

To ensure the stability of this compound, contact with incompatible materials should be avoided. These include:

-

Reactive metals: Such as lithium and zinc, which can cause the substitution of bromine atoms.[1]

-

Strong oxidizing agents.

-

Strong bases.

Upon decomposition, this compound can release hazardous substances, including:

-

Hydrogen bromide

-

Hydrogen fluoride (B91410)

-

Carbonyl halides

-

Carbon oxides (in case of combustion)

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and stability of this compound. The following conditions are recommended:

-

Container: Store in a tightly sealed, original container.

-

Temperature: Keep in a cool, dry place.

-

Ventilation: Ensure the storage area is well-ventilated.

-

Light: Protect from direct sunlight and other sources of high-energy light.

-

Incompatibilities: Store away from the incompatible materials listed above.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical equipment.

Thermal Stability Assessment

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a high-boiling, inert solvent (e.g., a high-molecular-weight hydrocarbon or silicone oil) in a sealed, pressure-rated vial.

-

Heating: Place the vial in a calibrated oven or heating block at a series of controlled, elevated temperatures (e.g., starting from 100°C and increasing in increments).

-

Time Points: At predetermined time intervals for each temperature, remove a vial from the heat source and allow it to cool to room temperature.

-

Analysis: Analyze the contents of the vial using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify any degradation products.[5][7]

-

Data Interpretation: Plot the concentration of this compound as a function of time for each temperature to determine the rate of decomposition.

Hydrolytic Stability Assessment

Objective: To evaluate the rate of hydrolysis of this compound under controlled conditions.

Methodology:

-

Sample Preparation: Prepare a buffered aqueous solution at a specific pH. Add a known amount of this compound to the solution in a sealed container, minimizing headspace.

-

Incubation: Store the container at a constant, controlled temperature.

-

Time Points: At regular intervals, withdraw an aliquot of the aqueous solution.

-

Extraction: Extract the this compound and any non-polar degradation products from the aliquot using a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Analysis: Analyze the organic extract by GC-MS to determine the concentration of this compound. Analysis of the aqueous phase by ion chromatography can be used to detect the formation of bromide and fluoride ions.

-

Data Interpretation: Calculate the half-life of this compound under the tested conditions by plotting its concentration versus time.

Photostability Assessment

Objective: To assess the degradation of this compound upon exposure to light.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile (B52724) or water) in a quartz cuvette or photoreactor vessel.

-

Light Exposure: Irradiate the sample with a light source of known wavelength and intensity (e.g., a xenon arc lamp with appropriate filters). A control sample should be kept in the dark at the same temperature.

-

Time Points: At specific time intervals, withdraw a sample from the irradiated and control solutions.

-

Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or GC-MS, to measure the concentration of this compound.

-

Quantum Yield Determination: If the light intensity is calibrated, the photodegradation quantum yield can be calculated, which provides a quantitative measure of the compound's sensitivity to light.[8]

Logical Relationships in this compound Stability

The following diagram illustrates the key factors influencing the stability of this compound and their interrelationships.

Caption: Factors influencing the stability of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. nist.gov [nist.gov]

- 4. Equilibrium and kinetics of bromine chloride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Tribromofluoromethane: An In-depth Technical Guide on Environmental Impact and Ozone Depletion Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromofluoromethane (CBr₃F), also known as Halon 1103, is a bromofluorocarbon that has historically been used as a fire suppressant. While effective in this role, its chemical structure, containing bromine and being a fully halogenated compound, raises significant environmental concerns. This technical guide provides a comprehensive overview of the environmental impact of this compound, with a particular focus on its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). Due to a lack of extensive direct experimental data for this specific compound in major international assessments, this guide synthesizes available information, theoretical considerations, and analogous data for similar halogenated compounds to provide a robust understanding of its likely environmental fate and impact. This document also outlines the general experimental and computational methodologies used to determine these critical environmental parameters.

Introduction

This compound (CBr₃F) is a synthetic chemical belonging to the family of halons. These compounds are recognized for their excellent fire-extinguishing properties and have been utilized in critical applications where other extinguishing agents would be unsuitable. However, the atmospheric release of halons has been identified as a significant contributor to the depletion of the stratospheric ozone layer and to global warming. The Montreal Protocol on Substances that Deplete the Ozone Layer has led to the phase-out of production and consumption of many such compounds.[1][2][3][4][5] Understanding the specific environmental metrics of individual halons like this compound is crucial for assessing their legacy impact and for informing the development of environmentally benign alternatives.

Quantitative Environmental Impact Data

| Parameter | This compound (CBr₃F) (Estimated/Theoretical) | Comparative Compounds | Reference Compound |

| Chemical Formula | CBr₃F | Halon-1301 (CBrF₃) Methyl Bromide (CH₃Br) | CFC-11 (CCl₃F) Carbon Dioxide (CO₂) |

| Ozone Depletion Potential (ODP) | Estimated to be high | Halon-1301: 10 - 16 Methyl Bromide: 0.6 | CFC-11: 1.0 |

| Global Warming Potential (GWP) (100-year time horizon) | Likely significant | Halon-1301: 7140 | CO₂: 1 |

| Atmospheric Lifetime (years) | Estimated to be several decades | Halon-1301: 65 years Methyl Bromide: 0.8 years | CFC-11: 45 years |

Note: The ODP of brominated compounds is generally high due to the efficiency of bromine in ozone-destroying catalytic cycles. The GWP is influenced by the compound's atmospheric lifetime and its ability to absorb infrared radiation. The lack of a C-H bond in this compound suggests it is not readily removed in the troposphere by reaction with the hydroxyl radical (OH), leading to a longer atmospheric lifetime and transport to the stratosphere.

Atmospheric Chemistry and Environmental Impact Pathways

The environmental impact of this compound is primarily driven by its behavior in the atmosphere, leading to ozone depletion and contributing to the greenhouse effect.

Ozone Depletion Signaling Pathway

The primary mechanism for ozone depletion by this compound involves its photodecomposition in the stratosphere, which releases bromine atoms. These bromine atoms then participate in a catalytic cycle that destroys ozone molecules.

Global Warming Contribution

This compound is expected to be a potent greenhouse gas due to its long atmospheric lifetime and its ability to absorb infrared radiation in the atmospheric window.

Experimental and Computational Protocols

Determining the ODP, GWP, and atmospheric lifetime of a compound like this compound involves a combination of laboratory experiments and atmospheric modeling.

Workflow for Determining Environmental Parameters

The overall workflow integrates experimental measurements with computational models to derive the key environmental metrics.

Experimental Methodologies

4.2.1. Determination of UV and IR Absorption Cross-Sections:

-

Objective: To measure the efficiency of the molecule in absorbing UV and IR radiation.

-

Methodology:

-

A pure sample of this compound is introduced into a temperature-controlled absorption cell with a known path length.

-

A beam of light (UV or IR) from a calibrated source is passed through the cell.

-

The intensity of the light before and after passing through the sample is measured using a detector (e.g., a spectrometer).

-

The absorption cross-section is calculated using the Beer-Lambert law.

-

Measurements are repeated at different temperatures and pressures to simulate various atmospheric conditions.

-

4.2.2. Determination of Reaction Rate Constants:

-

Objective: To measure the rate at which this compound reacts with key atmospheric oxidants like the hydroxyl radical (OH).

-

Methodology (Pulsed Laser Photolysis - Laser-Induced Fluorescence):

-

A precursor molecule (e.g., H₂O₂ or HNO₃) is photolyzed using a pulsed laser to generate OH radicals in a reaction chamber containing a known concentration of this compound and a buffer gas.

-

The concentration of OH radicals is monitored over time using laser-induced fluorescence (LIF), where a second laser excites the OH radicals, and the resulting fluorescence is detected.

-

The decay of the OH radical concentration in the presence of this compound allows for the determination of the bimolecular rate constant for the reaction.

-

Computational Methodologies

4.3.1. Atmospheric Lifetime Calculation:

-

Objective: To estimate the average time a molecule of this compound remains in the atmosphere.

-

Methodology:

-

The experimentally determined UV absorption cross-sections and reaction rate constants are used as inputs into a 2D or 3D atmospheric chemistry-transport model.

-

The model simulates the distribution and loss of the compound in the atmosphere, considering transport, photolysis, and chemical reactions.

-

The atmospheric lifetime (τ) is calculated as the total atmospheric burden of the compound divided by its total atmospheric loss rate.

-

4.3.2. Ozone Depletion Potential (ODP) Calculation:

-

Objective: To quantify the relative ozone-depleting effect of this compound compared to CFC-11.

-

Methodology:

-

The ODP is calculated using the following formula: ODPₓ = (Global ozone destruction by X) / (Global ozone destruction by CFC-11)

-

This is often estimated using the atmospheric lifetime (τₓ) and the bromine efficiency factor (α) relative to chlorine: ODPₓ ≈ (τₓ / τ_CFC-11) * (M_CFC-11 / Mₓ) * (α * n_Br / 3) where M is the molecular weight and n_Br is the number of bromine atoms.

-

4.3.3. Global Warming Potential (GWP) Calculation:

-

Objective: To quantify the relative contribution to global warming of this compound compared to CO₂ over a specific time horizon (e.g., 100 years).

-

Methodology:

-

The GWP is calculated as the ratio of the time-integrated radiative forcing from the instantaneous release of 1 kg of a substance relative to that of 1 kg of CO₂.

-

This requires the atmospheric lifetime and the radiative efficiency (the radiative forcing per unit change in atmospheric concentration) of the compound, which is derived from its IR absorption spectrum.

-

Conclusion

While direct, experimentally verified data for the ODP, GWP, and atmospheric lifetime of this compound are scarce in the public domain, theoretical considerations and comparisons with structurally similar brominated halocarbons strongly suggest that it is a potent ozone-depleting substance with a significant global warming potential. Its fully halogenated structure implies a long atmospheric lifetime, allowing for efficient transport to the stratosphere where its bromine content can catalytically destroy ozone. The methodologies outlined in this guide provide a framework for the experimental and computational assessment of such compounds. For professionals in research and drug development, it is imperative to consider the environmental impact of all chemicals used, and to prioritize the use of substances with low or zero ODP and GWP. The case of this compound underscores the importance of thorough environmental assessment before the widespread use of any new halogenated compound. Further research to precisely quantify the environmental parameters of less common halons like this compound is warranted to complete our understanding of their atmospheric impact.

References

An In-depth Technical Guide to the Safe Handling of Tribromofluoromethane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS and institutional safety protocols before handling any chemical.

Introduction

Tribromofluoromethane (CBr₃F), also known as Halon 1103, is a halogenated hydrocarbon with the CAS Number 353-54-8.[1][2] It exists as a colorless liquid at room temperature and sees use in specialized applications, including as a solvent, refrigerant, and in chemical synthesis.[3] Its unique properties necessitate a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety precautions and handling guidelines for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are associated with its irritant properties.[2]

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Signal Word: Warning[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | CBr₃F | [1][2][5] |

| Molecular Weight | 270.72 g/mol | [2][3][5] |

| Appearance | Colorless liquid | [1][2][3][5] |

| CAS Number | 353-54-8 | [1][2][6] |

| Melting Point | -73 °C / -99.4 °F | [3][5][6][7][8] |

| Boiling Point | 106 - 108 °C / 222.8 - 226.4 °F | [1][3][5][6][7] |

| Density | 2.765 g/mL at 25 °C | [1][5] |

| Flash Point | No information available | [6] |

| Solubility | No information available | [9] |

Experimental Protocols

Experimental Protocol: In Vitro Skin Irritation (Based on OECD Guideline 439)

-

Objective: To assess the skin irritation potential of this compound using a reconstructed human epidermis (RhE) model.

-

Methodology:

-

A three-dimensional RhE tissue construct is used, which consists of non-transformed human-derived epidermal keratinocytes.

-

A defined volume of this compound is applied topically to the tissue surface.

-

The exposure period is typically 60 minutes.

-

Following exposure, the test chemical is removed by rinsing.

-

The tissue is incubated for a post-exposure period of approximately 42 hours.

-

Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified spectrophotometrically.

-

-

Interpretation: A reduction in tissue viability below a specified threshold (typically 50%) compared to negative controls indicates a potential for skin irritation.

Experimental Protocol: Eye Irritation (Based on Bovine Corneal Opacity and Permeability Test - OECD Guideline 437)

-

Objective: To evaluate the potential of this compound to cause serious eye damage.

-

Methodology:

-

Freshly isolated bovine corneas are mounted in a specialized holder.

-

The test substance is applied to the epithelial surface of the cornea for a defined period (e.g., 10 minutes).

-

After exposure, the cornea is rinsed and incubated.

-

Corneal opacity is measured using an opacitometer.

-

Corneal permeability is assessed by measuring the amount of fluorescein (B123965) dye that passes through the cornea.

-

-

Interpretation: The in vitro irritancy score is calculated based on the opacity and permeability measurements. Scores exceeding a certain threshold classify the substance as an eye irritant.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

Handling:

Storage:

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specification | Source(s) |

| Eye Protection | Chemical safety goggles or glasses compliant with EN166 or OSHA 29 CFR 1910.133. | [5][6][8] |

| Hand Protection | Protective gloves (e.g., Viton®). Inspect gloves before use. | [4][8] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [4][8] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. For large spills or emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | [4][8] |

Emergency Procedures

A clear and practiced emergency response plan is essential.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][6][8]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[5][6][8]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][6][8]

-

Ingestion: Clean mouth with water. Do not induce vomiting. Seek medical attention.[5][6]

Accidental Release Measures:

-

Ensure adequate ventilation.[6]

-

Use personal protective equipment as required.[6]

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[5]

-

Prevent the spill from entering drains.[9]

Fire-Fighting Measures:

-

Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish a fire.[5][8]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

-

Hazardous decomposition products upon combustion include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and gaseous hydrogen fluoride (B91410) (HF).[5][6][8]

Logical Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for handling this compound and responding to an emergency situation.

References

- 1. innospk.com [innospk.com]

- 2. This compound | CBr3F | CID 67707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.pt [fishersci.pt]

- 5. MOLBASE [key.molbase.com]

- 6. fishersci.com [fishersci.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of Tribromofluoromethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of tribromofluoromethane as a general fluorinating agent in organic synthesis is not widely documented in scientific literature. Its applications are typically specialized, leveraging its unique reactivity beyond simple fluorination of common functional groups. These notes provide an overview of its documented niche applications.

Introduction

This compound (CBr₃F), also known as Halon 1103, is a dense, non-flammable liquid. While not a conventional fluorinating agent for widespread transformations such as the conversion of alcohols or carbonyls to their fluorinated counterparts, it serves as a valuable reagent in specific synthetic contexts. Its utility primarily stems from its ability to act as a precursor to fluorinated building blocks or to participate in unique radical and cycloaddition reactions. The protocols outlined below are based on specific, documented applications.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | CBr₃F |

| Molecular Weight | 270.72 g/mol [1] |

| Appearance | Colorless to yellow liquid |

| Density | 2.765 g/mL at 25 °C |

| Boiling Point | 106-107 °C |

| Melting Point | -73.6 °C |

| CAS Number | 353-54-8 |

Application 1: Synthesis of 4-Fluoropyrazoles via Tandem C-H Fluoromethylation/Cyclization

This compound can be utilized in a ruthenium-catalyzed reaction with N-alkylhydrazones to synthesize 4-fluoropyrazoles. This process involves a tandem C-H fluoromethylation followed by a cyclization cascade.

Reaction Scheme

Caption: Synthesis of 4-Fluoropyrazoles.

Experimental Protocol

Materials:

-

N-Alkylhydrazone (1.0 equiv)

-

This compound (2.0 equiv)

-

Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the N-alkylhydrazone and the ruthenium catalyst.

-

Purge the vessel with an inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the 4-fluoropyrazole product.

Application 2: Generation of a Fluorinated Nucleophile for Addition to Carbonyls

This compound can be a precursor to a fluorinated nucleophile through reaction with an organometallic reagent. This nucleophile can then be trapped with a carbonyl compound to form a fluorinated alcohol.

Logical Workflow

Caption: Formation of Fluorinated Alcohols.

Experimental Protocol

Materials:

-

This compound (1.2 equiv)

-

Organolithium reagent (e.g., n-BuLi, 1.1 equiv)

-

Carbonyl compound (e.g., aldehyde or ketone, 1.0 equiv)

-

Anhydrous ether solvent (e.g., THF or diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve this compound in anhydrous ether in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the organolithium reagent dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to generate the fluorinated nucleophile.

-

Add a solution of the carbonyl compound in anhydrous ether dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Application 3: Synthesis of Bromofluoro-Substituted Terminal Alkenes

Through the formation of a phosphorus ylide, this compound can be used to introduce a bromofluoromethylene group to an aldehyde or ketone, yielding a bromofluoro-substituted terminal alkene.

Reaction Pathway

Caption: Synthesis of Bromofluoroalkenes.

Experimental Protocol

Materials:

-

This compound (1.5 equiv)

-

Triphenylphosphine (1.5 equiv)

-

Carbonyl compound (1.0 equiv)

-

Strong base (e.g., potassium tert-butoxide, 1.5 equiv)

-

Anhydrous solvent (e.g., THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous THF.

-

Add this compound and stir the mixture at room temperature for 24 hours to form the phosphonium (B103445) salt.

-

Cool the resulting suspension to 0 °C.

-

In a separate flask, dissolve the carbonyl compound in anhydrous THF.

-

Add the strong base to the phosphonium salt suspension at 0 °C and stir for 30 minutes to generate the ylide.

-

Add the solution of the carbonyl compound to the ylide mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify the crude product via column chromatography to obtain the bromofluoroalkene.

Summary of Applications and Conditions

| Application | Key Reagents | Typical Conditions | Product |

| Synthesis of 4-Fluoropyrazoles | N-Alkylhydrazone, Ru-catalyst | 80-100 °C, 12-24 h | 4-Fluoropyrazole |

| Formation of Fluorinated Alcohols | Organolithium, Carbonyl compound | -78 °C, 2-4 h | Fluorinated Alcohol |

| Synthesis of Bromofluoroalkenes | Triphenylphosphine, Base, Carbonyl | 0 °C to RT, 12-16 h | Bromofluoroalkene |

Safety Precautions: this compound is a halogenated compound and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Reactions involving organolithium reagents are highly exothermic and require strict anhydrous and inert atmosphere conditions.

References

Application Notes and Protocols for the Synthesis of Monofluoromethylated Alcohols using Tribromofluoromethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical application of tribromofluoromethane (CFBr₃) in the synthesis of monofluoromethylated alcohols. While direct and detailed experimental protocols for this specific transformation are not extensively documented in publicly available literature, this document outlines a generalized approach based on established organometallic chemistry principles. The protocols provided are intended as a starting point for research and will require optimization and validation.

Introduction

The introduction of a monofluoromethyl (-CH₂F) group into organic molecules is of significant interest in medicinal chemistry, as it can modulate the parent molecule's lipophilicity, metabolic stability, and binding affinity. This compound serves as a potential C1 building block for the synthesis of monofluoromethylated compounds, including alcohols. The general strategy involves the in situ generation of a fluoromethyl organometallic reagent, which then acts as a nucleophile in reactions with carbonyl compounds.

General Reaction Scheme

The overall transformation can be depicted as a two-step, one-pot process:

-

Formation of a fluoromethyl organometallic reagent: this compound is reacted with a highly reactive metal (e.g., activated zinc or magnesium) to generate a fluoromethylmetal species.

-

Nucleophilic addition to a carbonyl group: The in situ generated fluoromethyl organometallic reagent adds to an aldehyde or ketone to form the corresponding monofluoromethylated alcohol after workup.

Application Notes

Challenges and Considerations:

-

Formation of the Organometallic Reagent: The generation of a fluoromethyl Grignard or zinc reagent from this compound is challenging. The high strength of the C-F bond can make selective reaction at the C-Br bonds difficult, and the stability of the resulting fluoromethyl organometallic species can be low.

-

Metal Activation: Standard magnesium turnings or zinc dust are often not reactive enough to initiate the reaction. The use of highly activated metals, such as Rieke® zinc or mechanically/chemically activated zinc, is likely necessary to achieve a successful reaction.[1][2] Activation methods often involve treatment with reagents like iodine, 1,2-dibromoethane, or trimethylsilyl (B98337) chloride to remove the passivating oxide layer on the metal surface.[2]

-

Reaction Conditions: Anhydrous conditions are critical for the formation and reaction of organometallic reagents. The reaction is typically performed in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Side Reactions: Potential side reactions include the formation of difluorocarbene through alpha-elimination from the organometallic intermediate, leading to byproducts.

Reactivity with Carbonyl Compounds:

The in situ generated fluoromethylzinc or fluoromethylmagnesium reagent is expected to react with a variety of aldehydes and ketones. Aldehydes are generally more reactive than ketones. The reaction involves the nucleophilic attack of the fluoromethyl carbanion equivalent on the electrophilic carbonyl carbon.

Experimental Protocols (Generalized)

Disclaimer: The following protocols are generalized and based on analogous reactions involving organozinc and Grignard reagents. These procedures have not been validated for the specific use of this compound and will require careful optimization and safety assessment by the researcher.

Protocol 1: In Situ Generation of Fluoromethylzinc Reagent and Reaction with a Carbonyl Compound

This protocol describes the preparation of activated zinc, followed by the formation of a fluoromethylzinc reagent and its subsequent reaction with an aldehyde or ketone.

Materials:

-

This compound (CFBr₃)

-

Activated Zinc dust (see activation protocol below)

-

Aldehyde or Ketone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)

-

Inert gas supply (Argon or Nitrogen)

Zinc Activation (Iodine Method):

-

In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 - 2.0 equivalents relative to CFBr₃).

-

Add a catalytic amount of iodine (a few crystals).

-

Add anhydrous THF and gently heat the suspension until the purple color of the iodine disappears, indicating zinc activation.

-

Cool the suspension to the desired reaction temperature.

Procedure:

-

To the suspension of activated zinc in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in THF dropwise.

-

Stir the mixture at 0 °C for 1-2 hours to facilitate the formation of the fluoromethylzinc reagent.

-

Cool the reaction mixture to -78 °C.

-

Slowly add a solution of the aldehyde or ketone (1.2 equivalents) in THF to the freshly prepared organozinc reagent.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired monofluoromethylated alcohol.

Data Presentation

The following table is a template for summarizing the results obtained from the synthesis of various monofluoromethylated alcohols using the generalized protocol. Researchers should populate this table with their own experimental data.

| Entry | Carbonyl Substrate | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-2-fluoroethanol | Data not available |

| 2 | Acetophenone | 1-Phenyl-2-fluoro-1-propanol | Data not available |

| 3 | Cyclohexanone | 1-(Fluoromethyl)cyclohexanol | Data not available |

| 4 | User-defined | User-defined | User-defined |

Visualizations

Proposed Reaction Pathway

Caption: Proposed pathway for the synthesis of monofluoromethylated alcohols.

Experimental Workflow

Caption: Generalized workflow for monofluoromethylated alcohol synthesis.

References

Application Notes and Protocols: Reaction of Tribromofluoromethane with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated functional groups can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. Tribromofluoromethane (CFBr₃) serves as a valuable C1 building block for the synthesis of fluorinated organic compounds. Specifically, its reaction with aldehydes and ketones provides a direct route to dibromofluoromethyl carbinols, which are versatile intermediates for the synthesis of more complex fluorinated molecules. This reaction typically proceeds via a lithium-halogen exchange to generate the highly reactive nucleophile, dibromofluoromethyllithium, which then undergoes nucleophilic addition to the carbonyl group.

Reaction Principle

The overall transformation involves a two-step, one-pot process:

-

Formation of Dibromofluoromethyllithium: this compound undergoes a lithium-halogen exchange reaction upon treatment with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. The exchange of a bromine atom for lithium is rapid and efficient, yielding the dibromofluoromethyllithium intermediate.

-

Nucleophilic Addition: The in situ generated dibromofluoromethyllithium acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a lithium alkoxide intermediate.

-

Aqueous Workup: Subsequent quenching of the reaction mixture with an aqueous acid solution protonates the alkoxide, yielding the final dibromofluoromethyl carbinol product.